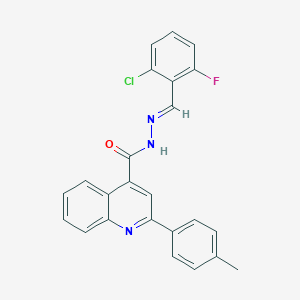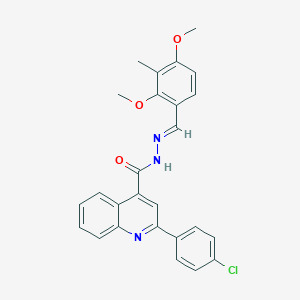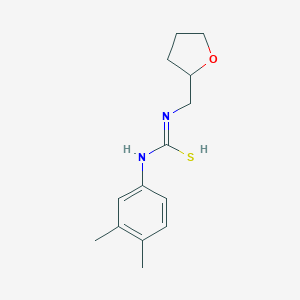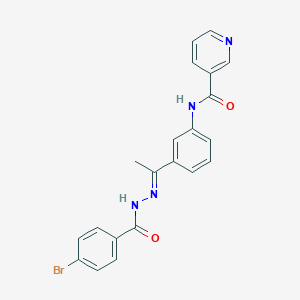
BHEPN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BHEPN, also known as 4-(4-Bromophenyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)nicotinamide, is a chemical compound that has garnered significant attention in scientific research due to its potent inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is vital in both normal physiological processes and pathological conditions such as cancer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BHEPN typically involves a multi-step process starting with the preparation of key intermediates. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a reaction between 4-bromobenzaldehyde and nicotinic acid in the presence of a suitable catalyst.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting 3-aminopyridine with a suitable aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the nicotinamide core with the pyrimidine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
化学反应分析
Types of Reactions
BHEPN undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory effects on VEGFR-2.
Substitution: Substitution reactions, particularly on the bromophenyl group, can lead to the formation of analogs with varied biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
科学研究应用
BHEPN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a model compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, this compound is employed to investigate the mechanisms of cell proliferation and apoptosis in cancer cells.
Medicine: this compound’s potent inhibitory effects on VEGFR-2 make it a promising candidate for anticancer drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting angiogenesis-related diseases.
作用机制
BHEPN exerts its effects primarily through the inhibition of VEGFR-2. By binding to the ATP-binding site of VEGFR-2, this compound prevents the receptor’s activation and subsequent signaling pathways involved in angiogenesis. This inhibition leads to reduced blood vessel formation, which is crucial in limiting the growth and spread of tumors.
相似化合物的比较
BHEPN is unique in its specific inhibition of VEGFR-2, but it can be compared with other VEGFR-2 inhibitors such as:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: Another multi-kinase inhibitor that targets VEGFR-2 among other receptors, used in the treatment of liver, kidney, and thyroid cancers.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.
Compared to these compounds, this compound exhibits a higher specificity for VEGFR-2, which may result in fewer off-target effects and improved therapeutic outcomes .
属性
分子式 |
C21H17BrN4O2 |
|---|---|
分子量 |
437.3g/mol |
IUPAC 名称 |
N-[3-[(E)-N-[(4-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14(25-26-21(28)15-7-9-18(22)10-8-15)16-4-2-6-19(12-16)24-20(27)17-5-3-11-23-13-17/h2-13H,1H3,(H,24,27)(H,26,28)/b25-14+ |
InChI 键 |
DCXQSCKMOPHEFF-AFUMVMLFSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
规范 SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-tert-pentyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445505.png)
![METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B445506.png)
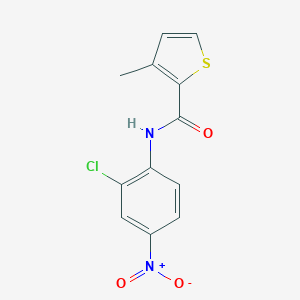
![Ethyl 2-[(5-bromo-2-furoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445509.png)
![N-(4-METHYLPHENYL)-2-{[5-(1H-PYRAZOL-1-YLMETHYL)-2-FURYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445512.png)
![[3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B445515.png)
![4-bromo-1-methyl-N'-[4-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B445517.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445520.png)
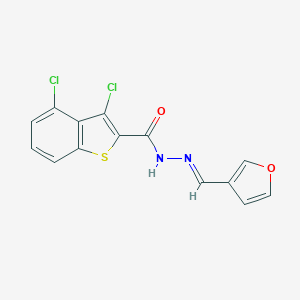
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B445522.png)
![ETHYL 2-({[2-(2-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B445523.png)
